4-([1-(Chloromethyl)cyclopropyl]methyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1-(Chloromethyl)cyclopropyl]methyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇ClO and a molecular weight of 188.69 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a cyclopropyl group attached to an oxane ring, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 4-([1-(Chloromethyl)cyclopropyl]methyl)oxane involves several steps, typically starting with the preparation of the cyclopropyl group and its subsequent attachment to the oxane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield
Analyse Chemischer Reaktionen
4-([1-(Chloromethyl)cyclopropyl]methyl)oxane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction could produce a hydrocarbon.
Wissenschaftliche Forschungsanwendungen
4-([1-(Chloromethyl)cyclopropyl]methyl)oxane has several applications in scientific research, including:
Chemistry: It is used as a reference standard in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound can be used in studies involving the interaction of cyclopropyl groups with biological molecules.
Medicine: While not used directly in medicine, it can serve as a model compound for studying the pharmacokinetics and pharmacodynamics of cyclopropyl-containing drugs.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-([1-(Chloromethyl)cyclopropyl]methyl)oxane include other cyclopropyl-containing molecules and oxane derivatives. Some examples are:
Cyclopropylmethanol: Similar in structure but lacks the oxane ring.
Cyclopropylmethyl chloride: Similar but does not contain the oxane ring.
Tetrahydropyran: Similar to the oxane ring but lacks the cyclopropyl group.
The uniqueness of this compound lies in its combination of a cyclopropyl group and an oxane ring, which can lead to unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H17ClO |
---|---|
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
4-[[1-(chloromethyl)cyclopropyl]methyl]oxane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(3-4-10)7-9-1-5-12-6-2-9/h9H,1-8H2 |
InChI-Schlüssel |
NCBJKOUUVZBRJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC2(CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.